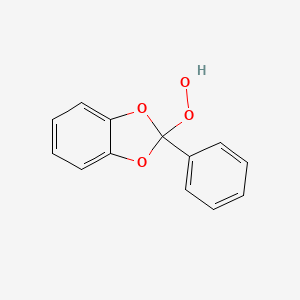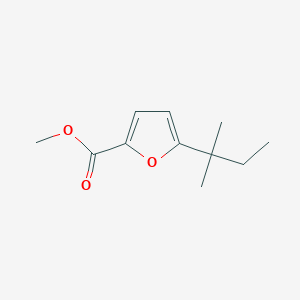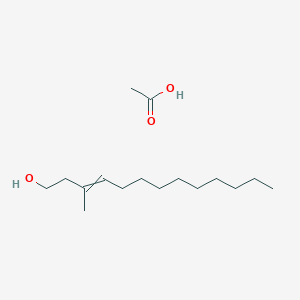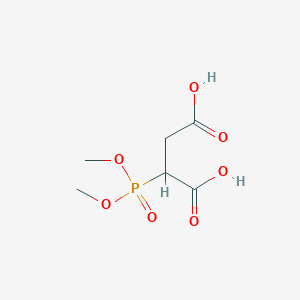
2-Phenyl-2H-1,3-benzodioxole-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2H-1,3-benzodioxole-2-peroxol is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a peroxol group attached to a benzodioxole ring, which is further substituted with a phenyl group. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2H-1,3-benzodioxole-2-peroxol typically involves the reaction of catechol with disubstituted halomethanes to form the benzodioxole ring . The peroxol group can be introduced through a series of oxidation reactions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation state.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-2H-1,3-benzodioxole-2-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-2H-1,3-benzodioxole-2-peroxol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenyl-2H-1,3-benzodioxole-2-peroxol involves its interaction with various molecular targets and pathways. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to the inhibition of enzymes and disruption of cellular processes . Additionally, the compound’s structure allows it to interact with specific receptors and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with similar structural features but different functional groups.
1,3-Benzodioxole: A parent compound of the benzodioxole family with a simpler structure.
Benzodioxole derivatives: Various derivatives with different substituents and biological activities.
Uniqueness
2-Phenyl-2H-1,3-benzodioxole-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to generate ROS and interact with specific molecular targets sets it apart from other benzodioxole derivatives.
Propiedades
Número CAS |
95038-27-0 |
|---|---|
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
2-hydroperoxy-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H10O4/c14-17-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-13/h1-9,14H |
Clave InChI |
UXYAZBPCLYNDKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3O2)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)

![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)
![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)



![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)


![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)

![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)
